2-Amino-2-(3-bromophenyl)ethanol
Overview
Description
2-Amino-2-(3-bromophenyl)ethanol is a chemical compound that is of interest in the field of medicinal chemistry due to its potential as an intermediate in the synthesis of adrenergic agents and cardiovascular drugs. The compound features an amino group and a bromophenyl group attached to an ethanol backbone, which makes it a versatile building block for various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol was achieved through lipase-catalyzed reactions, with hydrolysis yielding the best enantioselectivity . This indicates that enzymatic methods can be effective for producing enantiomerically pure compounds. Another study investigated the synthesis of 2-amino-(3-hydroxyphenyl) ethanol, which is structurally similar to 2-amino-2-(3-bromophenyl)ethanol, by hydrolysis and hydrogenolysis of an acetoxy derivative . Additionally, a new synthesis process for 2-(4-aminophenyl) ethanol was developed using β-phenylethanol as a starting material, achieving a high yield and purity through a four-step reaction sequence . These studies provide insights into the synthetic routes that could potentially be adapted for the synthesis of 2-amino-2-(3-bromophenyl)ethanol.
Molecular Structure Analysis
The molecular structure of 2-amino-2-(3-bromophenyl)ethanol is characterized by the presence of functional groups that can participate in various chemical reactions. The amino group is a nucleophile that can engage in reactions with electrophiles, while the bromophenyl moiety can undergo nucleophilic aromatic substitution reactions. The hydroxyl group of the ethanol part can be involved in esterification or etherification reactions. The studies referenced do not directly analyze the molecular structure of 2-amino-2-(3-bromophenyl)ethanol, but they do provide information on similar compounds that can be extrapolated to understand the reactivity of this compound .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 2-amino-2-(3-bromophenyl)ethanol has been explored in the context of heterocyclic compound synthesis. For example, phenolic cyclization of a related compound, 2-amino-(3-hydroxyphenyl) ethanol, with cyclic ketones resulted in the formation of tetrahydro-1,1-spiroheterocycloisoquinolines . This suggests that 2-amino-2-(3-bromophenyl)ethanol could also participate in cyclization reactions to form heterocyclic structures, which are often found in pharmacologically active molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-amino-2-(3-bromophenyl)ethanol are not detailed in the provided papers, the properties of structurally related compounds have been characterized. For instance, the high HPLC purity of 2-(4-aminophenyl) ethanol indicates that it is possible to obtain high-purity products through careful synthesis and purification processes . The presence of the bromine atom in 2-amino-2-(3-bromophenyl)ethanol would likely increase its molecular weight and influence its boiling point and density compared to non-brominated analogs. The amino and hydroxyl groups would contribute to the compound's solubility in polar solvents and its potential for hydrogen bonding, which could affect its crystallization and melting point properties.
Scientific Research Applications
Copper-Catalyzed Amination
The copper-catalyzed direct amination of ortho-functionalized haloarenes, including derivatives like 2-Amino-2-(3-bromophenyl)ethanol, is significant in organic chemistry. This process involves using sodium azide as the amino source in ethanol, leading to the synthesis of ortho-functionalized aromatic amines with good yields. Such amination is crucial for developing complex organic compounds (Haibo Zhao, H. Fu, R. Qiao, 2010).
Synthesis of Cardiovascular Drug Intermediates
2-Amino-2-(3-bromophenyl)ethanol plays a role in synthesizing key intermediates for cardiovascular drugs. Using β-phenylethanol as a raw material, a new synthesis process has been developed to produce 2-(4-aminophenyl) ethanol, a critical intermediate. This process involves esterification, nitrification, hydrolysis, and reduction, achieving a total yield of 66.4% and high purity, underscoring its industrial application value (Zhang Wei-xing, 2013).
Development of Trihexyphenidyl Analogs
Reactions involving derivatives like 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one and Grignard compounds have led to tertiary amino alcohols, which are analogs of Trihexyphenidyl. These compounds are synthesized in diethyl ether, yielding a series of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, demonstrating the versatility of bromophenyl derivatives in synthesizing novel organic compounds (A. U. Isakhanyan, G. Gevorgyan, G. Panosyan, 2008).
Synthesis of Chiral Amino Alcohols
The synthesis of novel polydentate chiral amino alcohols, including those derived from 5-bromo-2-dimethylamino-1-phenyl compounds, is another application. These compounds are synthesized from L-benzene glycine and N,N-dimethylaniline, indicating the significance of bromophenyl derivatives in creating chiral molecules for various applications (S. Kai, 2012).
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Synthesis
Bromophenyl derivatives are also used in synthesizing beta-amino alcohols for HIV-1 non-nucleoside reverse transcriptase inhibitors. An example is the preparation of 4 beta-morpholinocaran-3 alpha-ol for the synthesis of DPC 963, a drug candidate. This application highlights the role of these compounds in developing pharmaceuticals (G. Kauffman et al., 2000).
Safety And Hazards
- Hazard Statements : The compound poses minimal hazards. It is classified as a warning (H302-H315-H319-H335) according to the Globally Harmonized System (GHS).
- Precautions : Handle with care, avoid inhalation, and protect eyes and skin.
- MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Future Directions
Research on 2-Amino-2-(3-bromophenyl)ethanol continues to explore its applications in organic synthesis, medicinal chemistry, and materials science. Future studies may focus on:
- Developing more efficient synthetic routes.
- Investigating its biological activity and potential as a drug lead.
- Exploring its role in catalysis and functional materials.
Remember that this analysis is based on available information, and further research may reveal additional insights. If you need more specific details, consider consulting relevant scientific literature or experts in the field.
properties
IUPAC Name |
2-amino-2-(3-bromophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQRKZFQSCBVEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-bromophenyl)ethanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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